Coumestrol

Catalog No.
S524260
CAS No.
479-13-0
M.F
C15H8O5
M. Wt
268.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coumestrol

CAS Number

479-13-0

Product Name

Coumestrol

IUPAC Name

3,9-dihydroxy-[1]benzofuro[3,2-c]chromen-6-one

Molecular Formula

C15H8O5

Molecular Weight

268.22 g/mol

InChI

InChI=1S/C15H8O5/c16-7-1-3-9-11(5-7)19-14-10-4-2-8(17)6-12(10)20-15(18)13(9)14/h1-6,16-17H

InChI Key

ZZIALNLLNHEQPJ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Coumestrol; BRN 0266702; BRN0266702; BRN-0266702; CCRIS 7311; CCRIS7311; CCRIS-7311; NSC 22842; NSC22842; NSC-22842

Canonical SMILES

C1=CC2=C(C=C1O)OC3=C2C(=O)OC4=C3C=CC(=C4)O

The exact mass of the compound Coumestrol is 268.0372 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22842. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins. It belongs to the ontological category of polyphenol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Coumestan flavonoids [PK1209]. However, this does not mean our product can be used or applied in the same or a similar way.

Coumestrol is a highly potent, coumestan-class phytoestrogen characterized by its rigid planar structure and dual hydroxyl groups, which confer structural homology to 17β-estradiol. In procurement and assay development, it is primarily sourced as a high-purity reference standard and a selective estrogen receptor (ER) modulator. Unlike many generic isoflavones, Coumestrol exhibits exceptionally high binding affinity for ERβ alongside intrinsic autofluorescent properties (exhibiting bright blue fluorescence in neutral to acidic solutions). These baseline characteristics make it a dual-purpose reagent: it functions both as a potent endocrine disruptor model compound and as a label-free tracer in high-throughput fluorescence polarization (FP) assays, eliminating the need for costly synthetic fluorophore conjugations [1].

Buyers developing endocrine screening panels or osteogenesis models often consider substituting Coumestrol with more abundant isoflavones like Genistein or Daidzein. However, generic substitution fails across both analytical and functional dimensions. Functionally, Genistein and Daidzein exhibit significantly lower binding affinities for ERβ, requiring higher assay concentrations that can trigger off-target effects or cytotoxicity in cell-based models [1]. Analytically, standard isoflavones lack Coumestrol's strong intrinsic autofluorescence. Attempting to use Genistein in receptor binding assays requires either radiolabeling or the procurement of expensive, synthetically tagged fluorescent ligands, which can alter binding kinetics due to steric hindrance [2]. Furthermore, in agricultural and food safety matrices, Coumestrol possesses a distinct chromatographic retention and UV/fluorescence profile, meaning isoflavone standards cannot serve as quantitative proxies for coumestan-class phytoestrogens[3].

ERβ Receptor Binding Affinity (Coumestrol vs. Genistein)

In competitive receptor binding assays, the structural rigidity of Coumestrol allows it to dock into the ERβ ligand-binding domain with significantly higher affinity than isoflavone comparators. Quantitative evaluations demonstrate that Coumestrol achieves an IC50 of approximately 2 nM for ERβ, whereas Genistein requires a concentration of ~25 nM to achieve similar displacement. This order-of-magnitude difference in potency makes Coumestrol the preferred positive control for ERβ-selective agonist screening .

Evidence DimensionERβ Binding Affinity (IC50)
Target Compound DataCoumestrol (~2 nM)
Comparator Or BaselineGenistein (~25 nM)
Quantified Difference~12.5-fold higher binding affinity for Coumestrol.
ConditionsHuman recombinant ERβ competitive binding assay.

Procuring Coumestrol ensures maximum assay sensitivity and dynamic range when validating ERβ-specific drug candidates or screening endocrine disruptors.

High-Throughput Screening Viability via Autofluorescence

Coumestrol's intrinsic autofluorescence (excitation ~365 nm) allows it to be utilized directly in Fluorescence Polarization (FP) assays for estrogen receptor binding. When compared to assays requiring synthetically labeled fluorescent estradiol derivatives, Coumestrol provides a stable, label-free alternative that avoids the steric hindrance often introduced by bulky fluorophores. Studies validating FP assays using Coumestrol demonstrate high reproducibility (R^2 > 0.98) and a lower limit of quantification (LLOQ) of ≥500 pM for ERβ, matching or exceeding the performance of significantly more expensive commercial fluorescent tracer kits [1].

Evidence DimensionAssay Tracer Cost and Steric Hindrance
Target Compound DataCoumestrol (Intrinsic autofluorescence, no tagging required, LLOQ ~500 pM)
Comparator Or BaselineSynthetically tagged fluorescent ligands (High procurement cost, potential steric interference)
Quantified DifferenceElimination of fluorophore conjugation steps while maintaining sub-nanomolar sensitivity.
ConditionsFluorescence polarization (FP) high-throughput screening (HTS) assay for ERα/ERβ.

Utilizing Coumestrol as a direct fluorescent tracer drastically reduces the per-well reagent cost in high-throughput screening pipelines.

Analytical Resolution in Capillary Electrophoresis (vs. Isoflavone Mixtures)

For agricultural and food safety testing, accurate quantification of phytoestrogens requires absolute baseline separation. In High-Performance Capillary Electrophoresis (HPCE), Coumestrol demonstrates a distinct migration time (~5 minutes) that completely resolves from complex isoflavone mixtures (such as formononetin, daidzein, and genistein). When used as a primary reference standard, Coumestrol yields a highly reproducible calibration curve with a relative standard deviation (RSD) for reproducibility of just 1.77%, outperforming the variance typically seen in standard HPLC determinations of crude extracts (RSD ~8.0%) [1].

Evidence DimensionAnalytical Reproducibility (RSD)
Target Compound DataCoumestrol HPCE method (RSD 1.77%)
Comparator Or BaselineStandard HPLC crude extract determination (RSD ~8.0%)
Quantified Difference4.5-fold improvement in analytical reproducibility.
ConditionsHPCE on uncoated fused-silica capillary column (borate buffer, pH 9.2).

Procuring high-purity Coumestrol is mandatory for accredited testing laboratories needing to achieve low-variance quantification of coumestans in complex matrices.

High-Throughput Screening (HTS) for Novel SERMs

Because of its intrinsic autofluorescence and high ERβ affinity, Coumestrol is the ideal tracer molecule for Fluorescence Polarization (FP) assays. Pharmaceutical buyers and CROs procure Coumestrol to develop cost-effective, label-free HTS platforms aimed at discovering Selective Estrogen Receptor Modulators (SERMs) without relying on expensive, synthetically conjugated fluorescent kits [1].

Endocrine Disruptor Panel Standardization

In environmental toxicology and food safety, Coumestrol serves as an indispensable analytical reference standard. Its distinct chromatographic migration and specific UV/fluorescence profiles allow laboratories to accurately quantify coumestan contamination in agricultural products (e.g., alfalfa, soy) independently of isoflavone backgrounds, ensuring compliance with stringent dietary safety regulations[2].

Osteogenesis and Bone Remodeling Models

Due to its potent ERβ agonism, Coumestrol is utilized in in vitro osteoblast/osteoclast co-culture models. It effectively suppresses the RANKL/OPG gene expression ratio at lower concentrations than Genistein, making it a superior positive control for evaluating the efficacy of novel bone-protective therapeutics or nutritional supplements targeting menopausal bone loss [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

268.03717335 Da

Monoisotopic Mass

268.03717335 Da

Heavy Atom Count

20

Appearance

Solid powder

Melting Point

385 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V7NW98OB34

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Phytoestrogens

Pictograms

Irritant

Irritant

Other CAS

479-13-0

Wikipedia

Coumestrol

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Coumestan flavonoids [PK1209]

General Manufacturing Information

6H-Benzofuro[3,2-c][1]benzopyran-6-one, 3,9-dihydroxy-: INACTIVE

Dates

Last modified: 08-15-2023
1: Park G, Baek S, Kim JE, Lim TG, Lee CC, Yang H, Kang YG, Park JS, Augustin M, Mrosek M, Lee CY, Dong Z, Huber R, Lee KW. Flt3 is a target of coumestrol in protecting against UVB-induced skin photoaging. Biochem Pharmacol. 2015 Dec 1;98(3):473-83. doi: 10.1016/j.bcp.2015.08.104. Epub 2015 Sep 2. PubMed PMID: 26341390.
2: Chandsawangbhuwana C, Baker ME. 3D models of human ERα and ERβ complexed with coumestrol. Steroids. 2014 Feb;80:37-43. doi: 10.1016/j.steroids.2013.11.019. Epub 2013 Dec 5. PubMed PMID: 24315835.
3: Seo DB, Jeong HW, Lee SJ, Lee SJ. Coumestrol induces mitochondrial biogenesis by activating Sirt1 in cultured skeletal muscle cells. J Agric Food Chem. 2014 May 14;62(19):4298-305. doi: 10.1021/jf404882w. Epub 2014 Apr 30. PubMed PMID: 24712520.
4: Cho SY, Cho S, Park E, Kim B, Sohn EJ, Oh B, Lee EO, Lee HJ, Kim SH. Coumestrol suppresses hypoxia inducible factor 1α by inhibiting ROS mediated sphingosine kinase 1 in hypoxic PC-3 prostate cancer cells. Bioorg Med Chem Lett. 2014 Jun 1;24(11):2560-4. doi: 10.1016/j.bmcl.2014.03.084. Epub 2014 Apr 3. PubMed PMID: 24768446.
5: Liu S, Hsieh D, Yang YL, Xu Z, Peto C, Jablons DM, You L. Coumestrol from the national cancer Institute's natural product library is a novel inhibitor of protein kinase CK2. BMC Pharmacol Toxicol. 2013 Jul 11;14:36. doi: 10.1186/2050-6511-14-36. PubMed PMID: 23845105; PubMed Central PMCID: PMC3726451.
6: Castro CC, Pagnussat AS, Moura N, da Cunha MJ, Machado FR, Wyse AT, Netto CA. Coumestrol treatment prevents Na+, K+ -ATPase inhibition and affords histological neuroprotection to male rats receiving cerebral global ischemia. Neurol Res. 2014 Mar;36(3):198-206. doi: 10.1179/1743132813Y.0000000286. PubMed PMID: 24512013.
7: Lim W, Jeong W, Song G. Coumestrol suppresses proliferation of ES2 human epithelial ovarian cancer cells. J Endocrinol. 2016 Mar;228(3):149-60. doi: 10.1530/JOE-15-0418. Epub 2015 Dec 23. PubMed PMID: 26698565.
8: Ferreira-Dias G, Botelho M, Zagrajczuk A, Rebordão MR, Galvão AM, Bravo PP, Piotrowska-Tomala K, Szóstek AZ, Wiczkowski W, Piskula M, Fradinho MJ, Skarzynski DJ. Coumestrol and its metabolite in mares' plasma after ingestion of phytoestrogen-rich plants: potent endocrine disruptors inducing infertility. Theriogenology. 2013 Oct 1;80(6):684-92. doi: 10.1016/j.theriogenology.2013.06.002. Epub 2013 Jul 9. PubMed PMID: 23845774.
9: Młynarczuk J, Wróbel MH, Kotwica J. Adverse influence of coumestrol on secretory function of bovine luteal cells in the first trimester of pregnancy. Environ Toxicol. 2013 Jul;28(7):411-8. doi: 10.1002/tox.20735. Epub 2011 Jun 7. PubMed PMID: 21656645.
10: Wang M, Sugimoto M, Ikeda S, Kume S. Effects of coumestrol administration to maternal mice during pregnancy and lactation on immunoblogulin A-secreting cells in mammary glands. Anim Sci J. 2013 Apr;84(4):322-7. doi: 10.1111/asj.12007. Epub 2012 Dec 3. PubMed PMID: 23590506.
11: Bianchi SE, Teixeira HF, Kaiser S, Ortega GG, Schneider PH, Bassani VL. A bioanalytical HPLC method for coumestrol quantification in skin permeation tests followed by UPLC-QTOF/HDMS stability-indicating method for identification of degradation products. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 May 1;1020:43-52. doi: 10.1016/j.jchromb.2016.03.012. Epub 2016 Mar 15. PubMed PMID: 27010353.
12: Lim W, Song G. Stimulatory Effects of Coumestrol on Embryonic and Fetal Development Through AKT and ERK1/2 MAPK Signal Transduction. J Cell Physiol. 2016 Dec;231(12):2733-40. doi: 10.1002/jcp.25381. Epub 2016 Mar 30. PubMed PMID: 26991852.
13: Lee YH, Yuk HJ, Park KH, Bae YS. Coumestrol induces senescence through protein kinase CKII inhibition-mediated reactive oxygen species production in human breast cancer and colon cancer cells. Food Chem. 2013 Nov 1;141(1):381-8. doi: 10.1016/j.foodchem.2013.03.053. Epub 2013 Mar 23. PubMed PMID: 23768371.
14: Jang YJ, Son HJ, Ahn J, Jung CH, Ha T. Coumestrol modulates Akt and Wnt/β-catenin signaling during the attenuation of adipogenesis. Food Funct. 2016 Dec 7;7(12):4984-4991. PubMed PMID: 27868125.
15: Canal Castro C, Pagnussat AS, Orlandi L, Worm P, Moura N, Etgen AM, Alexandre Netto C. Coumestrol has neuroprotective effects before and after global cerebral ischemia in female rats. Brain Res. 2012 Sep 20;1474:82-90. doi: 10.1016/j.brainres.2012.07.025. Epub 2012 Jul 21. PubMed PMID: 22824334.
16: Leuner O, Havlik J, Hummelova J, Prokudina E, Novy P, Kokoska L. Distribution of isoflavones and coumestrol in neglected tropical and subtropical legumes. J Sci Food Agric. 2013 Feb;93(3):575-9. doi: 10.1002/jsfa.5835. Epub 2012 Aug 28. PubMed PMID: 22926873.
17: Lee HI, Lee JH, Park KH, Sangurdekar D, Chang WS. Effect of soybean coumestrol on Bradyrhizobium japonicum nodulation ability, biofilm formation, and transcriptional profile. Appl Environ Microbiol. 2012 Apr;78(8):2896-903. doi: 10.1128/AEM.07336-11. Epub 2012 Feb 3. PubMed PMID: 22307307; PubMed Central PMCID: PMC3318843.
18: Liu H, Wang L, Ma H, Guo R, Kang R, Han J, Dong Z. Coumestrol inhibits carotid sinus baroreceptor activity by cAMP/PKA dependent nitric oxide release in anesthetized male rats. Biochem Pharmacol. 2015 Jan 1;93(1):42-8. doi: 10.1016/j.bcp.2014.11.001. Epub 2014 Nov 13. PubMed PMID: 25449602.
19: Zafar A, Singh S, Naseem I. Cu(II)-coumestrol interaction leads to ROS-mediated DNA damage and cell death: a putative mechanism for anticancer activity. J Nutr Biochem. 2016 Jul;33:15-27. doi: 10.1016/j.jnutbio.2016.03.003. Epub 2016 Mar 29. PubMed PMID: 27260464.
20: Hu YC, Wu CT, Lai JN, Tsai YT. Detection of a negative correlation between prescription of Chinese herbal products containing coumestrol, genistein or daidzein and risk of subsequent endometrial cancer among tamoxifen-treated female breast cancer survivors in Taiwan between 1998 and 2008: A population-based study. J Ethnopharmacol. 2015 Jul 1;169:356-62. doi: 10.1016/j.jep.2015.04.028. Epub 2015 Apr 28. PubMed PMID: 25934515.

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